3,6,6-Trimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile
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Overview
Description
3,6,6-Trimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile is a complex organic compound with the molecular formula C10H9N3O2 and a molecular weight of 203.202 g/mol . This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom and two dioxo groups. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of 3,6,6-Trimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile can be achieved through various synthetic routes. One common method involves the cyclization reaction of appropriate precursors under controlled conditions . Another method includes catalytic hydrogenation reactions, which, although requiring more stringent conditions, can yield the desired compound with high purity . Industrial production methods often involve multi-step synthesis processes, starting from simpler organic molecules and gradually building up the complex bicyclic structure .
Chemical Reactions Analysis
3,6,6-Trimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3,6,6-Trimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3,6,6-Trimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, altering their activity and leading to various biochemical effects . The pathways involved in its mechanism of action are still under investigation, but it is believed to influence multiple cellular processes.
Comparison with Similar Compounds
3,6,6-Trimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile can be compared with other similar compounds, such as:
6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile: This compound has a similar bicyclic structure but differs in the substitution pattern.
tert-Butyl 6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate: This compound includes an oxygen atom in the bicyclic structure, making it distinct from this compound.
The uniqueness of this compound lies in its specific substitution pattern and the presence of dioxo groups, which confer unique chemical properties and reactivity .
Biological Activity
3,6,6-Trimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile (CAS Number: 90946-20-6) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer research. This article reviews the compound's biological activity, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is C10H9N3O2 with a molecular weight of approximately 203.197 g/mol. Key physical properties include:
- Density : 1.39 g/cm³
- Boiling Point : 435.4 ºC at 760 mmHg
- Flash Point : 217.1 ºC
These properties suggest stability under various conditions, which is beneficial for biological testing and potential therapeutic use .
Antiproliferative Activity
Recent studies have evaluated the antiproliferative effects of compounds related to the azabicyclo[3.1.0]hexane framework. In vitro tests demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines:
Key Findings:
- Cell Lines Tested : Human erythroleukemia (K562), T lymphocyte (Jurkat), cervical carcinoma (HeLa), and mouse colon carcinoma (CT26).
- IC50 Values : The most effective compounds showed IC50 values ranging from 4.2 to 24.1 µM across different cell lines .
The compounds were found to induce apoptosis in cancer cells, as evidenced by:
- Increased accumulation of cells in the SubG1 phase of the cell cycle.
- Morphological changes in treated HeLa cells, including the disappearance of actin filaments and reduced motility .
Furthermore, preliminary in vivo studies indicated that these compounds could inhibit tumor growth dynamics in Balb/C mice models.
Case Studies and Research Findings
A notable study focused on a series of spirofused barbiturate and azabicyclo[3.1.0]hexane derivatives highlighted their potential as antitumor agents:
- Apoptosis Induction : The compounds led to significant apoptosis in HeLa and CT26 cells.
- Cell Cycle Arrest : Treatment resulted in an increase in cells at the S-phase and G2/M-phase, indicating a halt in cell cycle progression .
Comparative Biological Activity
To further illustrate the biological activity of 3,6,6-trimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane derivatives compared to other classes of compounds, a summary table is provided below:
Compound Class | Target Cell Lines | IC50 Range (µM) | Mechanism |
---|---|---|---|
Azabicyclo[3.1.0]hexane Derivatives | HeLa, CT26 | 4.2 - 24.1 | Apoptosis induction, cell cycle arrest |
Traditional Chemotherapeutics | Various | Varies widely | DNA damage, apoptosis |
Other Heterocycles | Various | Varies widely | Varies |
Properties
CAS No. |
90946-20-6 |
---|---|
Molecular Formula |
C10H9N3O2 |
Molecular Weight |
203.20 g/mol |
IUPAC Name |
3,6,6-trimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile |
InChI |
InChI=1S/C10H9N3O2/c1-8(2)9(4-11)6(14)13(3)7(15)10(8,9)5-12/h1-3H3 |
InChI Key |
QXACOEJDBFKIEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(C1(C(=O)N(C2=O)C)C#N)C#N)C |
Origin of Product |
United States |
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